molecular formula C22H34N2O4 B5005225 4,4'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dimorpholine

4,4'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dimorpholine

Cat. No. B5005225
M. Wt: 390.5 g/mol
InChI Key: QIZFRYGHUMXBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex tricyclic systems often involves multi-step reactions, including cycloadditions and rearrangements. For instance, compounds related to the core structure of the molecule may be synthesized through methods such as 1,3-dipolar cycloaddition, leading to the construction of spiro[4.5]decane systems (Ong & Chien, 1996). These methodologies highlight the versatility and regioselectivity required for constructing complex molecular architectures.

Molecular Structure Analysis

The determination of crystal and molecular structures of complex organic compounds is crucial for understanding their reactivity and properties. For example, the crystal structure of a related dimeric complex reveals intricate details about coordination geometry and intermolecular interactions (Li Chang, 2009). Such analyses are essential for the rational design of molecules with desired chemical and physical properties.

Chemical Reactions and Properties

Chemical reactions involving tricyclic compounds can lead to the formation of new bonds and structures, demonstrating the reactivity and potential applications of these molecules. For example, the synthesis and reactions of strained hydrocarbons possessing inverted carbon atoms explore the reactivity of cyclopropyl compounds, highlighting their potential for polymerization and other transformations (Pincock et al., 1972). These studies shed light on the chemical properties and reactivity patterns of complex tricyclic systems.

Mechanism of Action

The mechanism of action for “4,4’-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dimorpholine” is not available in the sources I found .

properties

IUPAC Name

1-morpholin-4-yl-2-[3-(2-morpholin-4-yl-2-oxoethyl)-1-adamantyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O4/c25-19(23-1-5-27-6-2-23)14-21-10-17-9-18(11-21)13-22(12-17,16-21)15-20(26)24-3-7-28-8-4-24/h17-18H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZFRYGHUMXBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC23CC4CC(C2)CC(C4)(C3)CC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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